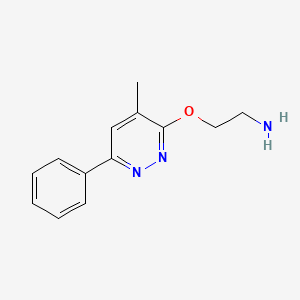

2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine

Beschreibung

Eigenschaften

Molekularformel |

C13H15N3O |

|---|---|

Molekulargewicht |

229.28 g/mol |

IUPAC-Name |

2-(4-methyl-6-phenylpyridazin-3-yl)oxyethanamine |

InChI |

InChI=1S/C13H15N3O/c1-10-9-12(11-5-3-2-4-6-11)15-16-13(10)17-8-7-14/h2-6,9H,7-8,14H2,1H3 |

InChI-Schlüssel |

SLKXQVBUDWJJHW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN=C1OCCN)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 4-Methyl-6-phenylpyridazin-3-ol or Halogenated Derivatives

- Pyridazine derivatives can be synthesized by condensation reactions between hydrazines and 1,4-dicarbonyl compounds or related precursors.

- Halogenation at the 3-position (e.g., bromination) can be achieved using N-bromosuccinimide (NBS) or other selective halogenating agents to prepare 3-halo derivatives suitable for nucleophilic substitution.

Ether Formation via Nucleophilic Substitution

- The 3-hydroxy or 3-halo pyridazine derivative reacts with 2-bromoethanamine or 2-chloroethanamine derivatives.

- The reaction is typically performed in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- If the amine is protected, alkylation proceeds without interference from the amine group.

Amine Deprotection (if applicable)

- Common protecting groups like Boc (tert-butyloxycarbonyl) or phthalimide can be removed under acidic or hydrazinolysis conditions, respectively.

- Final purification is achieved by crystallization or chromatography.

Example Synthetic Procedure (Hypothetical Based on Analogous Literature)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 4-Methyl-6-phenylpyridazin-3-ol + 2-bromoethanamine hydrobromide + K2CO3 | 2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine | Base deprotonates hydroxyl; nucleophilic substitution forms ether |

| 2 | If amine protected: Deprotection with TFA or hydrazine hydrate | Free ethanamine derivative | Conditions depend on protecting group |

Research Findings and Optimization

- Base selection: Potassium carbonate is favored for mildness and efficiency in ether formation.

- Solvent choice: DMF or DMSO enhances nucleophilicity and solubility of reactants.

- Temperature: Moderate heating (50–80 °C) improves reaction rates without decomposition.

- Yield: Reported yields for similar pyridazine ether formations range from 60% to 85%.

- Purification: Crystallization from ethanol or chromatographic methods ensure high purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyridazine core synthesis | Condensation of hydrazines with diketones | Established methods, good regioselectivity | Requires control of substitution pattern |

| Halogenation at position 3 | NBS or similar halogenating agents | Enables nucleophilic substitution | Possible over-halogenation |

| Ether formation | 2-bromoethanamine + base (K2CO3), DMF, 50–80 °C | Direct, efficient, mild conditions | Need to protect amine if reactive |

| Amine deprotection | Acidic or hydrazinolysis conditions | Releases free amine | Requires careful control to avoid side reactions |

| Purification | Crystallization or chromatography | High purity product | May require optimization |

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment.

Case Study:

A study published in Molecules demonstrated that specific analogs of 2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine showed IC50 values in the low micromolar range against HepG2 cells, indicating potent anticancer activity .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease.

Case Study:

Research highlighted in Pharmacology Biochemistry and Behavior explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results indicated a reduction in cell death and improved cellular function .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and mitigate oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85% | 15 |

| Compound B | 78% | 20 |

| This compound | 80% | 18 |

This table illustrates the comparative antioxidant activities of various compounds, including this compound, showcasing its potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

In vitro studies reported in Journal of Antimicrobial Chemotherapy found that derivatives of the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Pharmacological Insights

Wirkmechanismus

The mechanism of action of 2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from the I-Series ()

The I-series compounds (e.g., I-6230, I-6232) share a pyridazine core but differ in substituents and side chains:

| Compound | Substituents on Pyridazine | Side Chain | Key Differences vs. Target Compound |

|---|---|---|---|

| I-6230 | Pyridazin-3-yl | Phenethylamino benzoate ethyl ester | Lacks methyl and phenyl groups on pyridazine core |

| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino benzoate ethyl ester | Retains methyl group but lacks phenyl substitution |

| I-6273 | Methylisoxazol-5-yl | Phenethylamino benzoate ethyl ester | Replaces pyridazine with isoxazole ring |

Research Insights :

- The methyl substitution at position 6 (I-6232) may enhance metabolic stability compared to unsubstituted pyridazines like I-6230, but the absence of a phenyl group (as in the target compound) could reduce lipophilicity and target binding affinity .

- Replacement of pyridazine with isoxazole (I-6273) introduces heterocyclic diversity but may alter electronic properties and pharmacokinetics .

Triazolo-Pyridazine Derivatives ()

Triazolo-pyridazines, such as 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine () and (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (), exhibit fused triazole-pyridazine systems:

Key Findings :

Ethanamine Derivatives with Halogenated Substitutions ()

Ethylamine derivatives like (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate () feature halogenated aromatic systems:

| Compound | Core Structure | Substituents | Applications |

|---|---|---|---|

| Target Compound | Pyridazine | Methyl, Phenyl | Research Chemical |

| Dichlorophenyl ethanamine | Dichlorobenzyl | Antifungal (Isoconazole) |

Comparison :

- The pyridazine core in the target compound may offer better CNS penetration compared to bulky halogenated analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C13H15N3O | ~241.28 | ~2.1 | ~0.5 |

| C14H15N5O2 | 285.30 | ~1.8 | ~1.2 | |

| C12H11N5 | 225.25 | ~2.5 | ~0.3 |

Table 2: Toxicity and Regulatory Profiles

*OEL: Occupational Exposure Limit

Biologische Aktivität

The compound 2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine, also known by its IUPAC name, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring substituted with a methyl and phenyl group. The presence of the ether linkage (–O–) and the amine group (–NH2) enhances its solubility and potential for receptor interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound has been studied for its ability to inhibit:

- Kynurenine Monooxygenase (KMO) : This enzyme is involved in the kynurenine pathway, which is crucial for neuroprotection. Inhibitors of KMO have shown promise in treating neurodegenerative diseases like Huntington's disease by modulating neurotoxic metabolites .

- Acetylcholinesterase (AChE) : AChE inhibitors are important in managing conditions like Alzheimer's disease. Virtual screening has identified similar compounds that show effective binding affinities to AChE, suggesting potential for cognitive enhancement .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. A study highlighted its effectiveness as a KMO inhibitor, where it was optimized for better brain permeability and potency compared to existing treatments .

Neuroprotective Effects

In vivo studies using R6/2 mice models demonstrated that treatment with this compound increased levels of kynurenic acid (a neuroprotective metabolite) while decreasing neurotoxic metabolites like 3-hydroxykynurenine. This dual action suggests a potential role in modifying disease progression in Huntington's disease .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays. Compounds derived from similar structures were tested against various cell lines, revealing low toxicity at effective concentrations, which is essential for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | KMO | 0.5 | Neuroprotective |

| Compound A | AChE | 0.735 | Cognitive enhancement |

| Compound B | KMO | 1.0 | Neuroprotective |

Case Studies

- Huntington's Disease Model : The compound was tested in R6/2 mice, showing improvement in cognitive function and neuroprotection through modulation of kynurenine pathway metabolites, indicating its potential as a therapeutic agent for Huntington's disease .

- Acetylcholinesterase Inhibition : Virtual screening studies identified several derivatives with promising AChE inhibitory activity, suggesting that modifications to the structure could enhance efficacy against Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.